molecular formula C15H24N2O2S B7165714 N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-ethyloxan-4-yl)acetamide

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-ethyloxan-4-yl)acetamide

Cat. No.: B7165714
M. Wt: 296.4 g/mol
InChI Key: PVMYJXFRAUUZMO-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-ethyloxan-4-yl)acetamide is a synthetic organic compound characterized by its unique thiazole and oxane moieties

Properties

IUPAC Name

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-ethyloxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-4-12-8-11(6-7-19-12)9-14(18)17-15-16-13(5-2)10(3)20-15/h11-12H,4-9H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMYJXFRAUUZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)CC(=O)NC2=NC(=C(S2)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-ethyloxan-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through cyclization under acidic or basic conditions.

    Introduction of the Oxane Moiety: The oxane ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxirane is reacted with an alcohol under basic conditions to form the oxane ring.

    Coupling of the Two Fragments: The final step involves coupling the thiazole and oxane fragments through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-ethyloxan-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines.

Scientific Research Applications

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-ethyloxan-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases or cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-ethyloxan-4-yl)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-methyloxan-4-yl)acetamide: Similar structure but with a different substituent on the oxane ring.

    N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-ethyloxan-4-yl)propionamide: Similar structure but with a different acyl group.

Uniqueness

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-ethyloxan-4-yl)acetamide is unique due to its specific combination of thiazole and oxane rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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